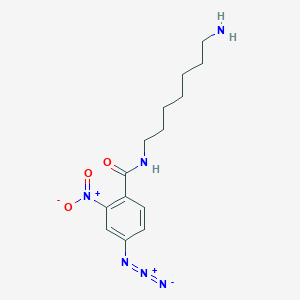

N-(4-Azido-2-nitrobenzoyl)-1,7-diaminoheptane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

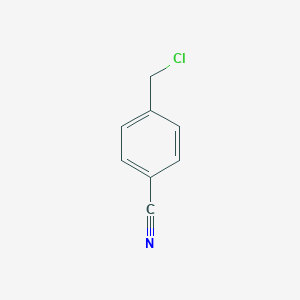

N-(4-Azido-2-nitrobenzoyl)-1,7-diaminoheptane, commonly referred to as ANB-NH-7, is a chemical compound that has been widely used in scientific research for a variety of purposes. This compound is a photoaffinity label that can be used to study protein-protein interactions and protein-ligand interactions. The purpose of Additionally, this paper will list future directions for research on ANB-NH-7.

Wirkmechanismus

ANB-NH-7 acts as a photoaffinity label by incorporating into the binding site of a protein or ligand. When exposed to light, the azide group on ANB-NH-7 undergoes a photochemical reaction that results in the formation of a highly reactive nitrene species. This nitrene species can then react with nearby amino acid residues in the protein or ligand, forming a covalent bond and labeling the site of interaction.

Biochemische Und Physiologische Effekte

ANB-NH-7 has been shown to have minimal biochemical and physiological effects on cells and tissues. Studies have shown that ANB-NH-7 is non-toxic and does not affect cell viability or proliferation. Additionally, ANB-NH-7 has been shown to have minimal effects on the structure and function of proteins.

Vorteile Und Einschränkungen Für Laborexperimente

One of the primary advantages of ANB-NH-7 is its specificity for protein and ligand binding sites. ANB-NH-7 can be used to identify the precise location of binding sites and to study the interactions between proteins and ligands. Additionally, ANB-NH-7 is a versatile tool that can be used in a variety of experimental systems, including in vitro and in vivo studies.

However, there are also limitations to the use of ANB-NH-7 in lab experiments. One limitation is the need for light exposure to activate the photoaffinity label. This can limit the use of ANB-NH-7 in certain experimental systems, such as those that are light-sensitive. Additionally, the covalent labeling of proteins and ligands by ANB-NH-7 can potentially alter the structure and function of these molecules, which may affect the results of downstream experiments.

Zukünftige Richtungen

There are several future directions for research on ANB-NH-7. One area of research is the development of new photoaffinity labels that have improved specificity and sensitivity for protein and ligand binding sites. Additionally, there is a need for further research on the mechanism of action of ANB-NH-7 and other photoaffinity labels, including the factors that influence the formation of covalent bonds between the label and the protein or ligand. Finally, there is a need for further research on the applications of ANB-NH-7 in biological systems, including in vivo studies and the development of new therapeutics.

Synthesemethoden

ANB-NH-7 can be synthesized using a multi-step process that involves the reaction of 4-azido-2-nitrobenzoic acid with 1,7-diaminoheptane. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to yield ANB-NH-7.

Wissenschaftliche Forschungsanwendungen

ANB-NH-7 has been widely used in scientific research for a variety of purposes. One of the primary applications of ANB-NH-7 is in the study of protein-protein interactions. ANB-NH-7 can be used as a photoaffinity label to identify the binding sites of proteins and to study the interactions between proteins. Additionally, ANB-NH-7 has been used in the study of protein-ligand interactions, including the identification of ligand binding sites and the characterization of ligand binding kinetics.

Eigenschaften

CAS-Nummer |

123402-80-2 |

|---|---|

Produktname |

N-(4-Azido-2-nitrobenzoyl)-1,7-diaminoheptane |

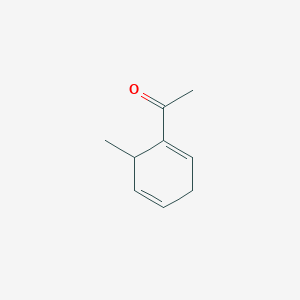

Molekularformel |

C14H20N6O3 |

Molekulargewicht |

320.35 g/mol |

IUPAC-Name |

N-(7-aminoheptyl)-4-azido-2-nitrobenzamide |

InChI |

InChI=1S/C14H20N6O3/c15-8-4-2-1-3-5-9-17-14(21)12-7-6-11(18-19-16)10-13(12)20(22)23/h6-7,10H,1-5,8-9,15H2,(H,17,21) |

InChI-Schlüssel |

IBDOWJPLTJYXMM-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])C(=O)NCCCCCCCN |

Kanonische SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])C(=O)NCCCCCCCN |

Andere CAS-Nummern |

123402-80-2 |

Synonyme |

ANBDAH N-(4-azido-2-nitrobenzoyl)-1,7-diaminoheptane |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-acetamido-2-[(E)-2-[4-(2,5-dioxopyrrol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B47446.png)

![2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine](/img/structure/B47461.png)